molecular formula C10H17NO2 B12995315 Methyl octahydroindolizine-5-carboxylate

Methyl octahydroindolizine-5-carboxylate

Cat. No.: B12995315
M. Wt: 183.25 g/mol
InChI Key: VAINURMQHMFRGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl octahydroindolizine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the radical cyclization of suitable starting materials, which can be achieved using radical initiators and catalysts . For example, the reaction of a suitable amine with an α,β-unsaturated ester in the presence of a radical initiator can lead to the formation of the indolizine ring system .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient cyclization and minimal by-product formation .

Chemical Reactions Analysis

Types of Reactions: Methyl octahydroindolizine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized indolizine derivatives.

    Reduction: Reduced indolizine derivatives.

    Substitution: Substituted indolizine derivatives with various functional groups.

Scientific Research Applications

Methyl octahydroindolizine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its bioactive properties, it is explored for potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of methyl octahydroindolizine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, the compound can interact with cellular receptors, triggering signaling pathways that result in physiological responses.

Comparison with Similar Compounds

    Indole: A structurally related compound with a single nitrogen-containing ring.

    Indolizine: The parent compound of methyl octahydroindolizine-5-carboxylate, with a similar bicyclic structure.

    Pyrrole: Another nitrogen-containing heterocycle with a simpler ring structure.

Comparison: this compound is unique due to its fused bicyclic system, which imparts distinct chemical and biological properties compared to simpler heterocycles like indole and pyrrole

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 1,2,3,5,6,7,8,8a-octahydroindolizine-5-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-10(12)9-6-2-4-8-5-3-7-11(8)9/h8-9H,2-7H2,1H3

InChI Key

VAINURMQHMFRGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC2N1CCC2

Origin of Product

United States

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